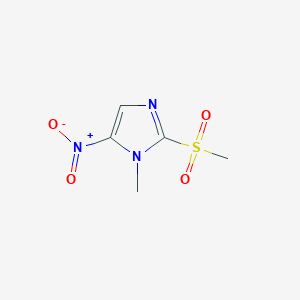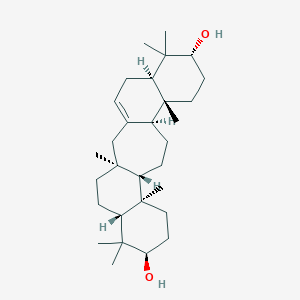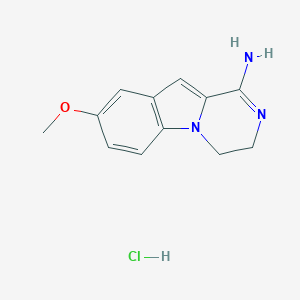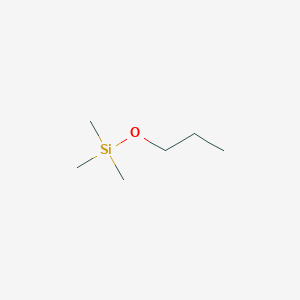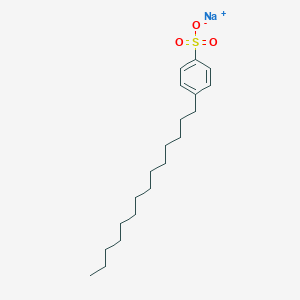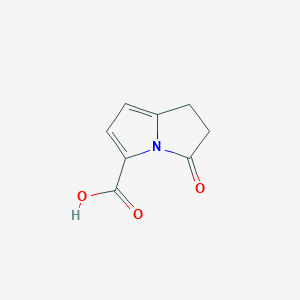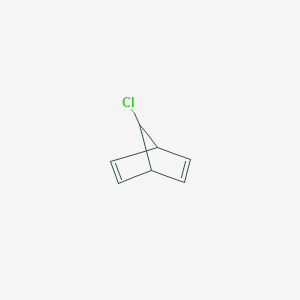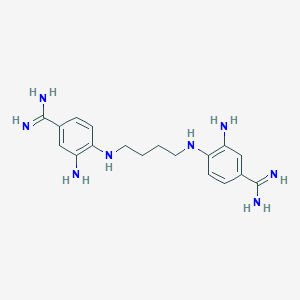
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide), also known as BBI, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BBI is a symmetrical molecule that contains two benzene rings, each attached to a central butane chain through an imine group.
Mécanisme D'action
The mechanism of action of 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to have a range of biochemical and physiological effects, depending on the application and concentration used. In medicine, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to reduce inflammation and pain, inhibit tumor growth, and enhance the immune response. In agriculture, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to improve plant growth and yield, and to protect plants from pests and diseases. In materials science, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to enhance the mechanical and thermal properties of materials.
Avantages Et Limitations Des Expériences En Laboratoire
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability under a range of conditions. However, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) also has some limitations, including its relatively high cost, limited availability, and potential for side effects at high concentrations.
Orientations Futures
There are many potential future directions for research on 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide), including the development of new applications in medicine, agriculture, and materials science. Some possible areas of focus include the optimization of synthesis methods, the identification of new targets for 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) inhibition, and the development of new materials based on 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide). Additionally, further research is needed to fully understand the mechanism of action of 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) and its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) involves the reaction of 3,4-diaminobenzoic acid with 1,4-butanediamine under controlled conditions. The reaction takes place in the presence of a catalyst and requires several steps, including heating and cooling, filtration, and purification. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has also been used as a diagnostic agent for detecting cancer cells and other diseases. In agriculture, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been used as a plant growth regulator and as a pesticide. In materials science, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been used as a building block for constructing novel materials with unique properties.
Propriétés
Numéro CAS |
125880-86-6 |
|---|---|
Nom du produit |
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) |
Formule moléculaire |
C18H26N8 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
3-amino-4-[4-(2-amino-4-carbamimidoylanilino)butylamino]benzenecarboximidamide |
InChI |
InChI=1S/C18H26N8/c19-13-9-11(17(21)22)3-5-15(13)25-7-1-2-8-26-16-6-4-12(18(23)24)10-14(16)20/h3-6,9-10,25-26H,1-2,7-8,19-20H2,(H3,21,22)(H3,23,24) |
Clé InChI |
UXVWYINPGXCLNB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)N)NCCCCNC2=C(C=C(C=C2)C(=N)N)N |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)N)NCCCCNC2=C(C=C(C=C2)C(=N)N)N |
Autres numéros CAS |
125880-86-6 |
Synonymes |
3-amino-4-[4-[(2-amino-4-carbamimidoyl-phenyl)amino]butylamino]benzene carboximidamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3As,4S,4aS,5R,8aR,9aR)-4,5-dihydroxy-5,8a-dimethyl-3-methylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B161698.png)


